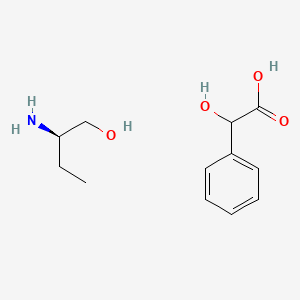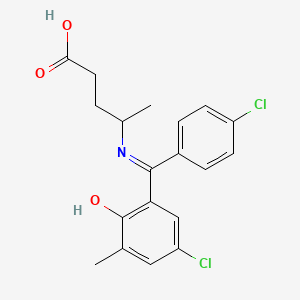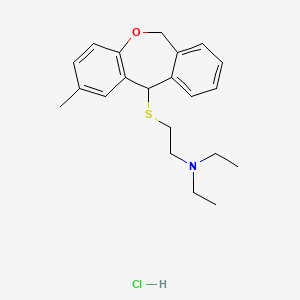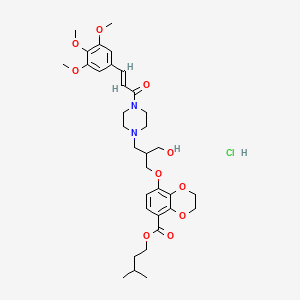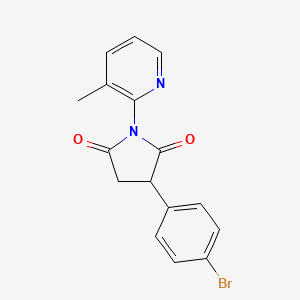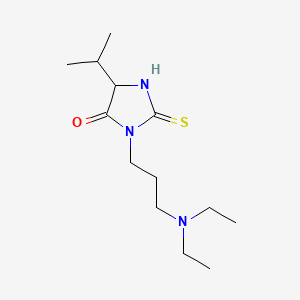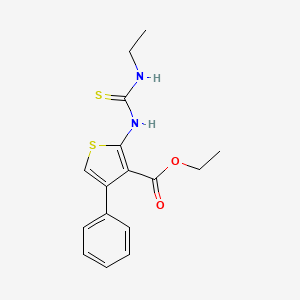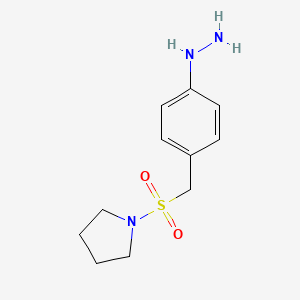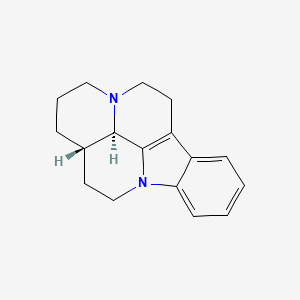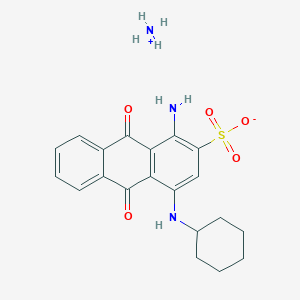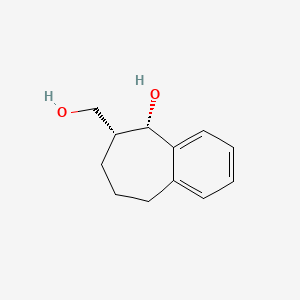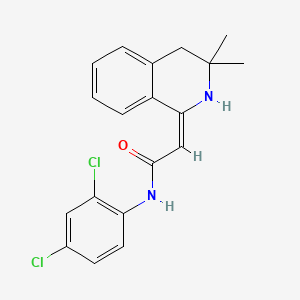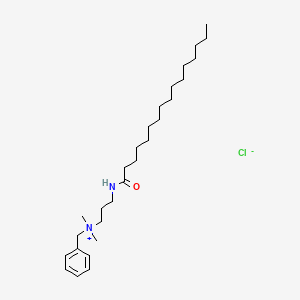
Benzyl(3-hexadecamidopropyl)dimethylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrotreated Heavy Naphtha (petroleum) , is a complex combination of hydrocarbons obtained by treating a petroleum fraction with hydrogen in the presence of a catalyst. This process removes impurities such as sulfur and nitrogen compounds. The resulting product is a clear, colorless liquid with a mild odor, primarily used as a solvent and in the formulation of various industrial products.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrotreated Heavy Naphtha is produced through a process called hydrotreating . This involves the following steps:
Feedstock Selection: The process begins with selecting a suitable petroleum fraction, typically a naphtha cut.
Hydrogenation: The feedstock is mixed with hydrogen gas and passed over a catalyst, usually composed of metals such as platinum, palladium, or nickel-molybdenum.
Reaction Conditions: The reaction is carried out at high temperatures (300-400°C) and pressures (30-100 atmospheres) to facilitate the removal of impurities.
Separation: The treated product is then separated from the catalyst and any remaining hydrogen gas.
Industrial Production Methods
In an industrial setting, the production of Hydrotreated Heavy Naphtha involves large-scale hydrotreating units. These units are designed to handle significant volumes of feedstock and operate continuously to ensure a steady supply of the product. The process is highly controlled to maintain optimal reaction conditions and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Hydrotreated Heavy Naphtha can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the hydrocarbons, leading to the formation of alcohols, aldehydes, ketones, and carboxylic acids.
Reduction: This reaction involves the addition of hydrogen to the hydrocarbons, which can further saturate any remaining unsaturated bonds.
Substitution: This reaction involves the replacement of hydrogen atoms in the hydrocarbons with other atoms or groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and oxygen gas. The reaction is typically carried out at elevated temperatures.
Reduction: Common reducing agents include hydrogen gas and metal catalysts such as platinum or palladium. The reaction is carried out under high pressure and temperature.
Substitution: Common reagents include halogens (chlorine, bromine) and alkyl halides. The reaction conditions vary depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Alcohols, aldehydes, ketones, and carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated hydrocarbons or alkyl-substituted hydrocarbons.
Scientific Research Applications
Hydrotreated Heavy Naphtha has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent in various chemical reactions and processes, including extraction, purification, and synthesis.
Biology: It is used in the preparation of biological samples and as a solvent for various biological assays.
Medicine: It is used in the formulation of pharmaceutical products and as a solvent for drug delivery systems.
Industry: It is used in the production of paints, coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of Hydrotreated Heavy Naphtha depends on its specific application. In general, its effects are due to its ability to dissolve various substances and facilitate chemical reactions. The molecular targets and pathways involved vary depending on the specific use of the compound. For example, in biological applications, it may interact with cell membranes and proteins, altering their structure and function.
Comparison with Similar Compounds
Hydrotreated Heavy Naphtha can be compared with other similar compounds, such as:
Hydrotreated Light Naphtha: This compound is similar in composition but has a lower boiling range and is used in different applications.
Straight-Run Naphtha: This compound is obtained directly from the distillation of crude oil and has not undergone hydrotreating. It contains higher levels of impurities.
Reformate: This compound is produced by catalytic reforming of naphtha and has a higher aromatic content.
Hydrotreated Heavy Naphtha is unique in its combination of high purity and versatility, making it suitable for a wide range of applications.
Properties
CAS No. |
65694-09-9 |
|---|---|
Molecular Formula |
C28H51ClN2O |
Molecular Weight |
467.2 g/mol |
IUPAC Name |
benzyl-[3-(hexadecanoylamino)propyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C28H50N2O.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-19-23-28(31)29-24-20-25-30(2,3)26-27-21-17-16-18-22-27;/h16-18,21-22H,4-15,19-20,23-26H2,1-3H3;1H |
InChI Key |
FCWLLOCBTJAGDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


